3-Bromo-5-fluorophenyl difluoromethyl sulphone
Description
Molecular Architecture and Bonding Patterns
The molecular structure of this compound comprises a benzene ring substituted at the 1-, 3-, and 5-positions with bromine, fluorine, and a difluoromethyl sulfone group (-SO₂CF₂H), respectively. The IUPAC name, 1-bromo-3-(difluoromethylsulfonyl)-5-fluorobenzene, reflects this substitution pattern. The sulfone group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° due to sp³ hybridization.
The SMILES notation (C1=C(C=C(C=C1S(=O)(=O)C(F)F)Br)F) highlights the connectivity: a benzene ring (C1=C...C=C1) with sulfur double-bonded to two oxygen atoms (S(=O)(=O)) and bonded to a difluoromethyl group (C(F)F). The bromine and fluorine substituents introduce significant electronegativity, polarizing the aromatic π-system and creating regions of partial positive charge at the ortho and para positions relative to the sulfone group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrF₃O₂S |
| Molecular Weight | 289.07 g/mol |
| SMILES | C1=C(C=C(C=C1S(=O)(=O)C(F)F)Br)F |
| InChI Key | NXCKFGZGDLSMBV-UHFFFAOYSA-N |
The difluoromethyl sulfone group contributes to the compound’s stability through strong C-F bonds (bond energy ~485 kJ/mol) and resonance stabilization of the sulfonyl moiety. Hyperconjugation between the sulfur’s d-orbitals and the oxygen’s p-orbitals delocalizes electron density, reducing reactivity at the sulfur center compared to thioethers.
Crystallographic Analysis and Conformational Isomerism
While experimental X-ray crystallographic data for this compound is not publicly available, analogous difluoromethyl sulfones exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pbca space groups. Computational models predict a dihedral angle of 75–85° between the benzene ring and the sulfone group, minimizing steric clashes between the bulky sulfone and halogen substituents.
Conformational isomerism may arise from restricted rotation around the C-S bond. In related sulfones like phenyl trifluoromethyl sulfone (CAS 426-58-4), rotational barriers of ~25–30 kcal/mol have been observed due to partial double-bond character in the C-S bond. For this compound, this barrier is likely higher due to additional steric hindrance from the bromine and fluorine atoms, favoring a single dominant conformation in the solid state.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Predicted Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.2 Å, b = 12.1 Å, c = 10.5 Å |
| Density | 1.92 g/cm³ |
The absence of experimental data underscores the need for single-crystal X-ray diffraction studies to validate these predictions and elucidate packing interactions, such as halogen bonding between bromine and sulfonyl oxygen atoms.
Comparative Structural Analysis with Related Aryl Sulfones
This compound shares structural motifs with three classes of aryl sulfones:
Halogenated Aryl Sulfones :
Compared to 3-bromo-5-fluorophenol (C₆H₄BrFO), the sulfone derivative exhibits a 15.8% increase in molecular weight and a 22° larger C-S-C bond angle due to sulfonyl group steric demands. The sulfone’s electron-withdrawing nature reduces aromatic ring electron density by ~30% compared to the phenol analog, as calculated using DFT methods.Fluorinated Sulfones :
Difluoromethyl phenyl sulfone (C₇H₆F₂O₂S) lacks bromine and fluorine substituents on the aromatic ring, resulting in a simpler electronic structure. The bromine in this compound increases polarizability (α = 22.3 ų vs. 18.9 ų for the non-brominated analog) and enhances London dispersion forces.Functionalized Sulfones :
Azidodifluoromethyl phenyl sulfone (C₇H₅F₂N₃O₂S) replaces one sulfonyl oxygen with an azide group (-N₃). This substitution increases molecular asymmetry but reduces thermal stability compared to this compound, as evidenced by differential scanning calorimetry.
Table 3: Structural Comparison with Analogous Sulfones
| Compound | Molecular Formula | Dipole Moment (D) | LogP |
|---|---|---|---|
| This compound | C₇H₄BrF₃O₂S | 4.8 | 2.1 |
| Difluoromethyl phenyl sulfone | C₇H₆F₂O₂S | 3.9 | 1.7 |
| Azidodifluoromethyl phenyl sulfone | C₇H₅F₂N₃O₂S | 5.2 | 1.3 |
Properties
Molecular Formula |
C7H4BrF3O2S |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
1-bromo-3-(difluoromethylsulfonyl)-5-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-4-1-5(9)3-6(2-4)14(12,13)7(10)11/h1-3,7H |
InChI Key |
NXCKFGZGDLSMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorophenyl difluoromethyl sulphone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulphone group can be reduced to a sulfide or oxidized to a sulfoxide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Sulfoxides or sulfides, depending on the reaction conditions.
Scientific Research Applications
The biological applications of 3-Bromo-5-fluorophenyl difluoromethyl sulphone are noteworthy, particularly in the context of antimicrobial and anticancer activities:
- Antimicrobial Activity : Compounds containing difluoromethyl groups have demonstrated significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit moderate to high activity against various bacteria and fungi, including Escherichia coli and Candida albicans . The presence of the sulfonyl group enhances interaction with biological targets, potentially leading to inhibition of microbial growth.
- Anticancer Potential : The sulfonamide derivatives are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. This compound may interact with receptor tyrosine kinases, disrupting signaling pathways crucial for tumor growth . This mechanism suggests a potential role in developing targeted cancer therapies.
Applications in Drug Development
The compound's unique structure makes it a candidate for drug development:
- Targeting PPARγ : Research indicates that compounds with similar structures can modulate PPARγ activity, which is significant in treating conditions like type II diabetes and obesity . This suggests that this compound could be explored for therapeutic applications in metabolic disorders.
- Development of New Antimicrobials : Given its antimicrobial properties, this compound could serve as a lead structure for designing new antibiotics, particularly against resistant strains of bacteria.
Case Studies and Research Findings
A review of recent literature highlights various studies focused on the synthesis and application of similar compounds:
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and sulphone groups allows the compound to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonyl Derivatives
(3-Bromo-5-fluorophenyl)methanesulfonyl Chloride (CAS 1513554-71-6)
- Molecular Formula : C₇H₅BrClFO₂S
- Key Features : Methyl sulfonyl chloride group (-SO₂CH₃Cl) instead of difluoromethyl sulfone.
- Comparison :
- The methyl sulfonyl chloride is a reactive intermediate, whereas the difluoromethyl sulfone is a stable sulfone.
3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran
- Key Features : Bromophenyl sulfonyl group attached to a benzofuran core.
- Comparison :
- Chloro and methyl substituents on benzofuran may alter solubility and bioavailability compared to the fluoro and bromo substituents in the target .
Sulfide vs. Sulfone
(3-Bromo-5-fluorophenyl)(methyl)sulfane
- Key Features : Sulfide (-S-CH₃) instead of sulfone (-SO₂CF₂H).
- Comparison :
- Sulfides are prone to oxidation to sulfones, making the target compound a more stable oxidized form.
- Sulfones exhibit stronger electron-withdrawing effects, which could deactivate the aromatic ring more effectively for electrophilic substitution reactions .
Trifluoromethyl vs. Difluoromethyl
3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol
- Key Features : Trifluoromethyl (-CF₃) alcohol substituent.
- Comparison :
- The hydroxyl group in this compound introduces hydrogen-bonding capability, absent in the sulfone derivative .
Halogen and Functional Group Diversity
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
- Key Features : Pyridine ring with bromo, fluoro, and trifluoromethyl groups.
- Comparison :
- The nitrogen in pyridine alters electronic properties, increasing polarity compared to the phenyl ring.
- Trifluoromethyl groups may enhance resistance to metabolic degradation compared to difluoromethyl sulfones .
Biological Activity
3-Bromo-5-fluorophenyl difluoromethyl sulphone is a specialized organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, fluorine, and a sulphone functional group, is being investigated for its pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
The molecular structure of this compound features a difluoromethyl group attached to a phenyl ring that also contains bromine and fluorine substituents. These halogenated groups contribute to the compound's unique reactivity and potential biological interactions.
Antimicrobial Activity
Sulfone derivatives, including this compound, have shown diverse biological activities such as antibacterial and antifungal effects. Research indicates that compounds with sulphone moieties can inhibit the growth of various pathogens. For instance, studies have demonstrated that certain sulfone derivatives exhibit significant activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum (R. solanacearum), with some compounds showing up to 43% inhibition at specific concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfone derivatives is notable. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. For example, certain derivatives have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as therapeutic agents in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several organic reactions, including halogenation and sulfonation processes. The following table summarizes common methods used in the synthesis of this compound:
| Synthesis Method | Description |
|---|---|
| Halogenation | Introduction of bromine and fluorine using electrophilic aromatic substitution. |
| Sulfonation | Reaction with sulfonyl chlorides to introduce the sulfone group. |
| Difluoromethylation | Use of difluoromethylating agents to add the difluoromethyl group. |
Study on Antimicrobial Activity
A study published in PMC highlighted the antimicrobial efficacy of various sulfone derivatives against Xoo. Among these, compounds structurally related to this compound exhibited promising results, achieving inhibition rates comparable to established antimicrobial agents .
Anti-inflammatory Mechanism Investigation
Research has indicated that certain derivatives can modulate inflammatory responses through inhibition of key signaling pathways. One study found that specific sulfone compounds could significantly reduce levels of inflammatory markers in vitro, suggesting their potential role in treating chronic inflammatory conditions .
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-bromo-5-fluorophenyl difluoromethyl sulphone, and how can intermediates be validated?
Answer:
The synthesis typically involves functionalization of a bromo-fluorophenyl scaffold. For example, intermediates like 3-bromo-5-fluorophenol (CAS 433939-27-6) can be sulfonated using difluoromethyl sulfonylating agents under controlled conditions . Validation includes HPLC purity analysis (>95% by GC or HPLC, as seen in related bromo-fluorophenyl compounds) and NMR spectroscopy (e.g., ¹⁹F NMR to confirm fluorination patterns) . Intermediate isolation may require column chromatography with halogen-tolerant stationary phases (e.g., silica gel modified with silver nitrate).
Advanced: How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?
Answer:
The ortho-fluorine and difluoromethyl sulphone groups create an electron-deficient aromatic system, altering reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine’s strong electron-withdrawing effect reduces electron density at the bromine site, potentially slowing oxidative addition with palladium catalysts. To mitigate this, use bulky ligands (e.g., XPhos) to stabilize Pd intermediates and optimize reaction temperatures (80–120°C) . Computational studies (DFT) can model charge distribution to predict regioselectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons and coupling patterns (e.g., splitting from adjacent fluorine atoms).
- ¹⁹F NMR : Confirm fluorination at specific positions (e.g., δ -60 to -80 ppm for CF₂ groups).
- HRMS : Validate molecular formula (e.g., using ESI+ or MALDI-TOF).
Contradictions (e.g., unexpected splitting in NMR) may arise from rotational isomerism in the sulphone group. Resolve via variable-temperature NMR or comparison with density functional theory (DFT)-simulated spectra .
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) enables precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., halogen bonding between Br and F atoms) . For twinned crystals or poor diffraction, employ high-pressure cryocooling or synchrotron radiation. Refinement against high-resolution data (<1.0 Å) reduces errors in fluorine positional parameters, which are prone to thermal motion artifacts .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and halogenated byproducts.
- Flash Chromatography : Employ reverse-phase C18 columns with methanol/water gradients for polar impurities.
- Distillation : For low-melting-point intermediates, fractional distillation under reduced pressure (e.g., bp ~89°C for bromo-fluorophenol derivatives) .
Advanced: How does the sulphone group influence the compound’s stability under hydrolytic or oxidative conditions?
Answer:
The difluoromethyl sulphone group enhances hydrolytic stability compared to non-fluorinated sulphones due to reduced electron density at the sulfur center. However, under strong acidic conditions (pH < 2), slow hydrolysis may occur. Stability studies via accelerated aging (40–60°C, 75% RH) with LC-MS monitoring are recommended. Oxidative degradation pathways (e.g., sulfone to sulfonic acid) can be probed using radical initiators like AIBN .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Perform reactions in a fume hood due to potential release of HF or HBr gases during decomposition.
- Storage : Keep at 0–6°C in airtight containers to prevent moisture absorption and sublimation .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The sulphone group may act as a hydrogen-bond acceptor.
- QSAR : Correlate substituent effects (e.g., bromine size, fluorine electronegativity) with bioactivity data from analogues (e.g., sulfonamide-containing drugs) .
- MD Simulations : Assess membrane permeability by calculating logP values (e.g., ClogP ~2.5 for similar compounds) .
Basic: What are common applications of this compound in medicinal chemistry research?
Answer:
The compound serves as a versatile building block for:
- Kinase Inhibitors : The bromine atom enables late-stage functionalization via cross-coupling.
- PROTACs : The sulphone group enhances solubility for cellular uptake.
- Fluorinated Probes : ¹⁹F NMR tags for studying protein-ligand interactions .
Advanced: How can researchers address low yields in the sulfonation step during synthesis?
Answer:
Low yields often stem from incomplete activation of the sulfonating agent. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
